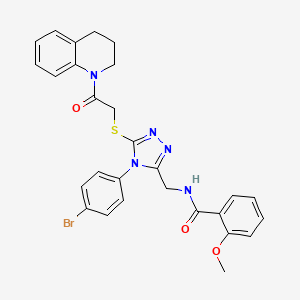

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 4, a thioether-linked 3,4-dihydroquinoline moiety at position 5, and a 2-methoxybenzamide group at the N-methyl position. The 4-bromophenyl group likely enhances hydrophobic interactions in biological systems, while the thioether linkage improves solubility and metabolic stability.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26BrN5O3S/c1-37-24-11-5-3-9-22(24)27(36)30-17-25-31-32-28(34(25)21-14-12-20(29)13-15-21)38-18-26(35)33-16-6-8-19-7-2-4-10-23(19)33/h2-5,7,9-15H,6,8,16-18H2,1H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBJWEHZVDNICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)N4CCCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26BrN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H16BrN5O3S

- Molecular Weight : 486.342 g/mol

- CAS Number : 946318-51-0

- SMILES Notation : COc1ccccc1n2ncc3C(=O)N=C(Nc23)SCC(=O)Nc4ccc(Br)cc4

The structure includes a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves multi-step reactions that include:

- Formation of the Triazole Ring : Utilizing a 1,3-dipolar cycloaddition method.

- Modification with Bromophenyl and Dihydroquinoline Groups : These modifications enhance the biological activity of the compound.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains and fungi using standard methods such as the turbidimetric method. The results indicated promising activity against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 12 |

These findings suggest that the compound's structure plays a crucial role in its effectiveness against microbial pathogens.

Anticancer Activity

The anticancer potential was assessed using the Sulforhodamine B (SRB) assay on the MCF7 breast cancer cell line. The results demonstrated that the compound exhibited significant cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation.

| Compound | IC50 (µM) |

|---|---|

| N-(Bromo-Triazole) | 25 |

| Control (DMSO) | >100 |

This data suggests that modifications in the molecular structure can enhance anticancer activity significantly.

Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding interactions of the compound with target proteins involved in cancer progression and microbial resistance. The docking simulations indicated favorable interactions with key amino acid residues in target enzymes, suggesting a mechanism of action that may involve inhibition of enzymatic activity.

Key Findings from Docking Studies

- Binding Affinity : High binding affinity to target proteins was observed.

- Hydrophobic Interactions : Significant hydrophobic interactions were noted between the compound and amino acid residues, which may contribute to its biological efficacy.

Case Studies and Literature Review

Several studies have highlighted similar compounds within the same chemical class. For instance, derivatives of thiazole and triazole have shown promising results in antimicrobial and anticancer assays. A comparative analysis indicates that compounds containing electron-withdrawing groups exhibit enhanced biological activities due to increased lipophilicity and reactivity toward microbial targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent effects and bioactivity. Key analogues include:

Key Findings

Triazole Core Modifications: ’s S-alkylated triazoles (e.g., compounds [10–15]) demonstrate that thioether linkages improve metabolic stability compared to thione tautomers . ’s antimicrobial triazoles ([6a–o]) highlight the importance of the 4-bromobenzyl group in hydrophobic interactions, suggesting the target’s 4-bromophenyl could play a similar role .

Substituent Effects: Bromophenyl vs. Methoxy Position: The target’s 2-methoxybenzamide (vs. 4-methoxy in ) may alter hydrogen-bonding patterns or dipole moments, affecting solubility or receptor interactions . Dihydroquinoline vs. Hydroxyamino: The dihydroquinoline moiety (target) introduces a bicyclic system absent in ’s hydroxyamino derivative, likely increasing lipophilicity and membrane permeability .

Synthetic Routes: The target compound’s synthesis likely parallels ’s methods, involving hydrazide intermediates and S-alkylation with α-halogenated ketones (e.g., 2-bromoacetophenone derivatives) . ’s use of phosphorus oxychloride for cyclization could be relevant for constructing the triazole core .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Bioactivity Comparison

| Compound Type | Target | ([6a–o]) | ([6l]) |

|---|---|---|---|

| Antimicrobial (MIC, μg/mL) | Not tested | 2–16 (vs. S. aureus) | N/A |

| Enzyme Inhibition (IC₅₀) | Not tested | N/A | 0.8 μM (5-Lipoxygenase) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.